1'H-spiro[cyclopentane-1,2'-quinazoline]-4'-thiol
Overview
Description
1’H-spiro[cyclopentane-1,2’-quinazoline]-4’-thiol is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to a quinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’H-spiro[cyclopentane-1,2’-quinazoline]-4’-thiol typically involves the reaction of anthranilamide with cyclopentanone under acidic conditions. A common method employs p-toluene sulfonic acid as a catalyst, which facilitates the formation of the spirocyclic structure through a one-pot reaction . The reaction conditions are generally mild, and the process yields the desired product in good quantities.
Industrial Production Methods: While specific industrial production methods for 1’H-spiro[cyclopentane-1,2’-quinazoline]-4’-thiol are not well-documented, the scalable synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1’H-spiro[cyclopentane-1,2’-quinazoline]-4’-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinazoline moiety can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinazoline derivatives.
Substitution: Thioethers, thioesters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Potential use in drug development due to its unique structural features and biological activity.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1’H-spiro[cyclopentane-1,2’-quinazoline]-4’-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, potentially inhibiting their function. The quinazoline moiety may interact with nucleic acids or enzymes, affecting cellular processes. The exact pathways and targets are still under investigation, but these interactions underline the compound’s potential therapeutic applications .
Comparison with Similar Compounds
Spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-one: Exhibits similar spirocyclic structure and biological activities.
Spiro[indoline-3,2’-quinazoline]-2,4’(3’H)-diones: Known for their medicinal properties and structural similarities.
Uniqueness: 1’H-spiro[cyclopentane-1,2’-quinazoline]-4’-thiol stands out due to its specific combination of a cyclopentane ring and a quinazoline moiety, which imparts unique chemical reactivity and potential biological activities
Properties
IUPAC Name |
spiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-4-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c15-11-9-5-1-2-6-10(9)13-12(14-11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKBGNGVPMPNQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC3=CC=CC=C3C(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333685 | |
Record name | spiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-4-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24812641 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
346458-41-1 | |
Record name | spiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-4-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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